![molecular formula C21H15Cl2NO4S B2611907 ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-03-9](/img/structure/B2611907.png)
ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C21H15Cl2NO4S and its molecular weight is 448.31. The purity is usually 95%.
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Biological Activity
Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects. The compound's structure, synthesis, and relevant case studies are also discussed to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula for this compound is C21H15Cl2NO4S, with a molecular weight of approximately 448.32 g/mol. The compound features a thiochromene core with an amino group and a dichlorophenyl substituent, which may contribute to its biological activities.
Structural Details
The crystal structure analysis reveals that the compound has a nearly planar 4H-pyran ring, which is crucial for its interaction with biological targets. The bond distances and angles align with those reported for similar compounds, indicating stability in its configuration .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi:
Microorganism | Activity Observed |
---|---|
Staphylococcus aureus | Significant inhibition |
Bacillus subtilis | Moderate inhibition |
Escherichia coli | Minimal activity |
Pseudomonas aeruginosa | Significant inhibition |
Candida albicans | Moderate inhibition |
Aspergillus flavus | Significant inhibition |
The compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxicity and Pharmacological Effects
In addition to antimicrobial activity, this compound has shown potential cytotoxic effects in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Case Studies
- Antimicrobial Efficacy Study : A recent investigation evaluated the compound's effectiveness against a panel of microorganisms using the disk diffusion method. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, while showing lesser effects on Escherichia coli .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Scientific Research Applications
Key Characteristics
The compound features a thiochromeno-pyran structure, which is known for its biological activity. The presence of the dichlorophenyl group enhances its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar thiochromeno structures exhibit significant anticancer properties. For instance, research published in De Gruyter highlighted the synthesis of related thiochromeno derivatives that displayed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of this compound. A study indicated that thiochromeno derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics. The compound's ability to disrupt bacterial cell membranes has been noted as a key factor in its efficacy .
Neuroprotective Effects
Research has also pointed towards the neuroprotective effects of similar compounds. Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate may have applications in treating neurodegenerative diseases due to its antioxidant properties and ability to modulate neurotransmitter levels .
Organic Photovoltaics
The unique structure of this compound makes it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy has been explored in several studies .
Polymer Additives
In polymer science, this compound can serve as an additive to enhance the mechanical properties of polymers. Its incorporation can improve thermal stability and UV resistance in polymer matrices .
Pesticide Development
The compound's structural features suggest potential applications in agrochemicals as a novel pesticide. Its effectiveness against specific pests could lead to the development of environmentally friendly pest control solutions .
Water Purification
Research indicates that thiochromeno derivatives can be used in water purification processes due to their ability to adsorb pollutants and toxins effectively. This application is particularly relevant for developing sustainable water treatment technologies .
Case Studies
Properties
IUPAC Name |
ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO4S/c1-2-27-20(25)17-15(14-11(22)7-5-8-12(14)23)16-18(28-19(17)24)10-6-3-4-9-13(10)29-21(16)26/h3-9,15H,2,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHRJXHDUYDCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)SC4=CC=CC=C42)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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